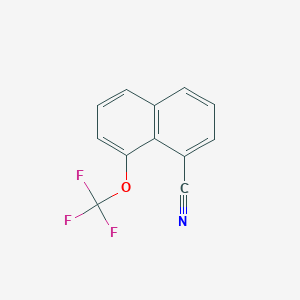
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxypropanone group
Méthodes De Préparation
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline ring attacks the electrophilic carbon of the bromopropanone, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-((5-chloroquinolin-8-yl)oxy)propan-2-ol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one can be compared with other similar compounds, such as:
5-Chloroquinoline: Lacks the oxypropanone group, making it less versatile in chemical reactions.
8-Hydroxyquinoline: Lacks the chlorine atom and oxypropanone group, resulting in different chemical and biological properties.
2-Bromopropanone: Lacks the quinoline ring, making it less useful in the synthesis of quinoline derivatives.
The uniqueness of this compound lies in its combination of a quinoline ring, chlorine atom, and oxypropanone group, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
1-(5-chloroquinolin-8-yl)oxypropan-2-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8(15)7-16-11-5-4-10(13)9-3-2-6-14-12(9)11/h2-6H,7H2,1H3 |
Clé InChI |
TYWWHORZNVMGCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



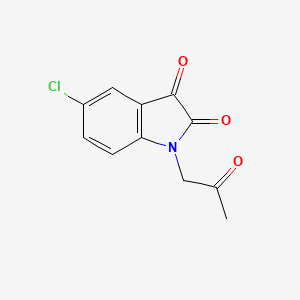
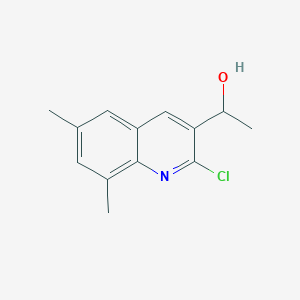
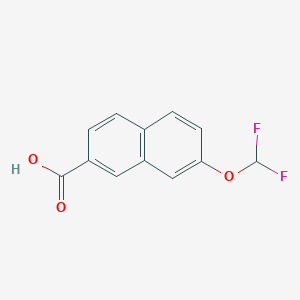
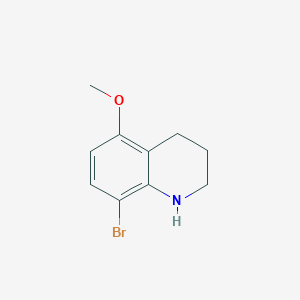
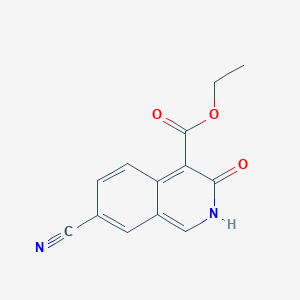
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
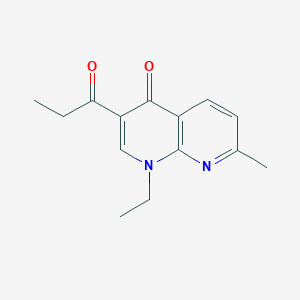
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)
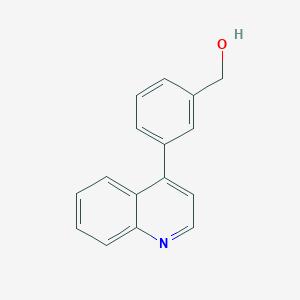
![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
